molecular formula C27H26BrN3O3S B11517489 ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11517489
M. Wt: 552.5 g/mol
InChI Key: TTWBNZKZCUXNPR-UHFFFAOYSA-N
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Description

ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a bromophenyl group, and a benzothiophene moiety

Preparation Methods

The synthesis of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, typically using a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Benzothiophene Moiety: The benzothiophene moiety is synthesized separately and then coupled with the quinoline core through a condensation reaction.

    Final Coupling and Esterification: The final step involves the coupling of the intermediate compounds followed by esterification to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural diversity.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell growth . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its complex structure, which combines multiple pharmacophores, enhancing its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C27H26BrN3O3S

Molecular Weight

552.5 g/mol

IUPAC Name

ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H26BrN3O3S/c1-2-34-27(33)23-17-6-3-4-9-21(17)35-26(23)31-19-7-5-8-20(32)24(19)22(18(14-29)25(31)30)15-10-12-16(28)13-11-15/h10-13,22H,2-9,30H2,1H3

InChI Key

TTWBNZKZCUXNPR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N3C4=C(C(C(=C3N)C#N)C5=CC=C(C=C5)Br)C(=O)CCC4

Origin of Product

United States

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